

# Computational Analysis of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Comparative Guide

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## Compound of Interest

**Compound Name:** 2-(Bromomethyl)-2,3-dihydro-1H-indene

**Cat. No.:** B1289450

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2-(Bromomethyl)-2,3-dihydro-1H-indene**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited direct computational studies on this specific compound, this guide leverages data from closely related 2,3-dihydro-1H-indene derivatives and relevant computational models of benzylic bromination and nucleophilic substitution reactions. This comparative approach allows for an informed understanding of its potential reactivity, biological activity, and synthetic utility.

## Comparative Analysis of Physicochemical and Reactive Properties

While specific experimental or computational data for **2-(Bromomethyl)-2,3-dihydro-1H-indene** is not readily available in the searched literature, its properties can be inferred and compared with other indene derivatives based on fundamental chemical principles and computational studies of analogous systems. The primary reactive site is the benzylic carbon bearing the bromine atom, which is expected to readily participate in nucleophilic substitution reactions.

Table 1: Comparison of **2-(Bromomethyl)-2,3-dihydro-1H-indene** with Related Indane Derivatives

Compound/System	Property Investigated	Method	Key Findings	Reference
2-(Bromomethyl)-2,3-dihydro-1H-indene (Inferred)	Reactivity	Theoretical	Expected to undergo facile S <sub>N</sub> 2 reactions due to the stable benzylic carbocation intermediate.	General Organic Chemistry Principles
Polyfluorobromo benzenes	S <sub>N</sub> 2 vs. S <sub>N</sub> Ar Reactivity	Selected-Ion Flow Tube (SIFT) & MP2/6-31+G(d,p)	Carbon nucleophiles can induce S <sub>N</sub> 2 reactions at the bromine center, competing with nucleophilic aromatic substitution (S <sub>N</sub> Ar).	[1]
CH <sub>3</sub> Cl + X- (X=F, Cl, Br, I)	S <sub>N</sub> 2 Reaction Profile	DFT (B3LYP/6-31+G*)	Reaction proceeds via a double-well potential energy surface. The nature of the nucleophile and solvent significantly impacts the reaction rate.	[2][3]
68 Indanedione and Indanone Derivatives	Binding Affinity to Cereblon (CRBN)	Molecular Docking (Autodock Vina, DockThor), Molecular	Ten molecules showed better CRBN binding affinity than thalidomide.	[4]

	Dynamics, MM/PBSA	DHFO exhibited the highest binding affinity of -163.16 kJ/mol.		
Dihydro-1H- indene Derivatives (e.g., compound 12d)	Antiproliferative Activity	In vitro cell growth inhibition assay	Compound 12d showed potent antiproliferative activity against four cancer cell lines with IC <sub>50</sub> values ranging from 0.028-0.087 μM.	[5][6]

## Experimental and Computational Protocols

This section details the methodologies employed in the studies of related indene derivatives and reaction mechanisms, providing a framework for potential future studies on **2-(Bromomethyl)-2,3-dihydro-1H-indene**.

### Computational Protocols

- Quantum Chemical Calculations for Reaction Mechanisms: The mechanism of benzene bromination has been investigated using the M06-2X/6-311+G(D) method to elucidate features of the electrophilic substitution reaction.[7] For S<sub>N</sub>2 reactions, Density Functional Theory (DFT) methods with the B3LYP functional and the 6-31+G\* basis set (6-311G\* for iodine) are commonly used. Solvent effects can be evaluated using the Polarizable Continuum Model (PCM).[2][3]
- Molecular Docking: To investigate the binding of indanone derivatives to biological targets such as Cereblon (CRBN), molecular docking can be performed using software like Autodock Vina and DockThor.[4] This involves preparing the protein and ligand structures, defining a grid box around the active site, and running the docking simulation to predict binding conformations and affinities.

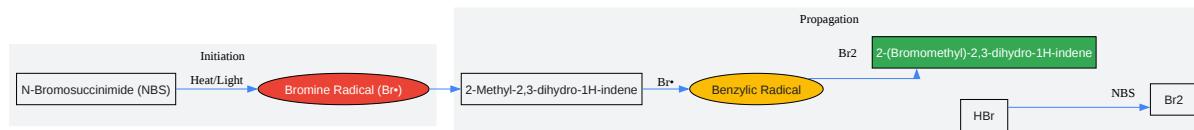
- Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be carried out to analyze the stability of the ligand-protein complex and calculate binding free energies. The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is often used for this purpose.[4]

## Experimental Protocols

- Synthesis of 2,3-dihydro-1H-indene Derivatives: A general synthetic scheme for various 2,3-dihydro-1H-indene derivatives involves multiple steps starting from commercially available precursors. The specific reagents and conditions are tailored to introduce desired functional groups. For instance, the synthesis of MT2-selective agonists involved steps like hydrolysis, cyclization, reduction, and functional group interconversions.[8]
- In Vitro Cell Growth Inhibition Assay: The antiproliferative activities of synthesized compounds can be evaluated against various cancer cell lines (e.g., K562) using assays like the CCK-8 (Cell Counting Kit-8) assay. Compounds are typically tested at various concentrations to determine their IC<sub>50</sub> values (the concentration required to inhibit 50% of cell growth).[6]

## Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows relevant to the study of **2-(Bromomethyl)-2,3-dihydro-1H-indene**.



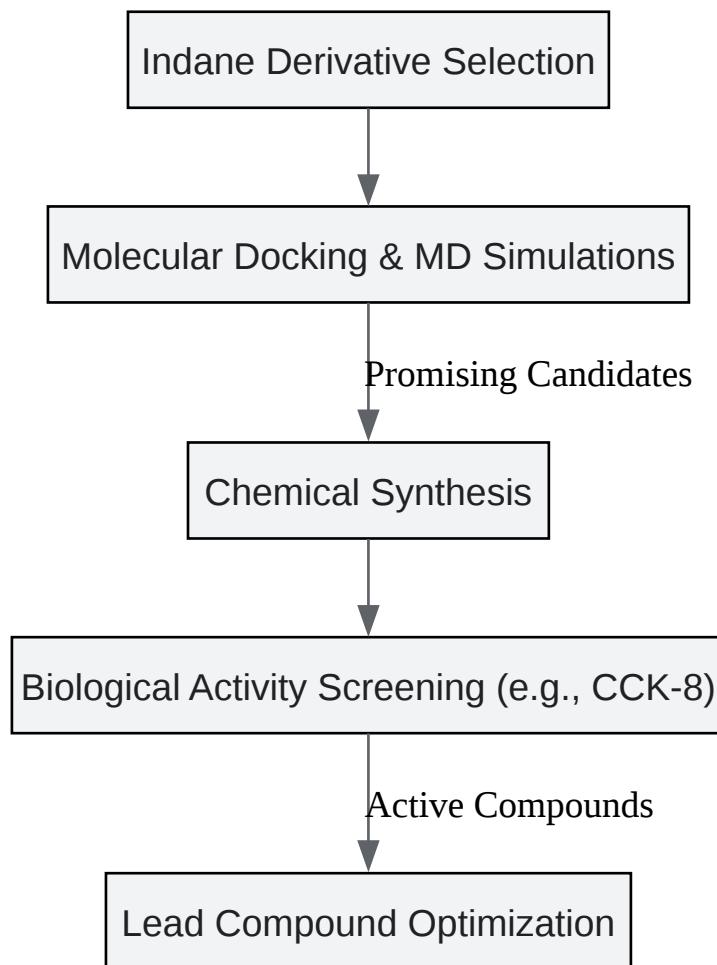
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Caption: Mechanism of Benzylic Bromination.



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Caption: Generalized S<sub>N</sub>2 Reaction Pathway.



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Caption: Drug Discovery Workflow for Indane Derivatives.

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